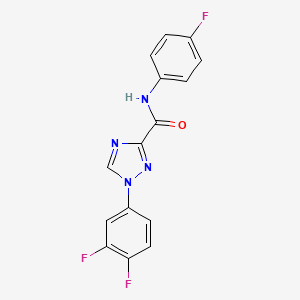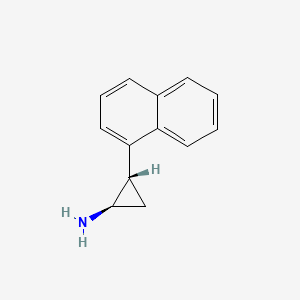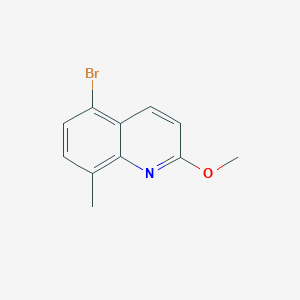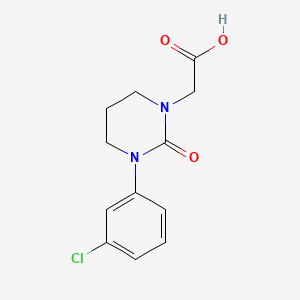
(3-(3-chlorophenyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(3-chlorophenyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)acetic acid is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group attached to a tetrahydropyrimidinyl ring with an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(3-chlorophenyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)acetic acid typically involves the following steps:
Formation of the Tetrahydropyrimidinyl Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as urea or thiourea with a suitable aldehyde or ketone.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chlorophenyl halide reacts with the tetrahydropyrimidinyl intermediate.
Attachment of the Acetic Acid Moiety: This can be done through an esterification reaction followed by hydrolysis to yield the final acetic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyrimidinyl ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetic acid moiety, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
(3-(3-chlorophenyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (3-(3-chlorophenyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)acetic acid involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the acetic acid moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
相似化合物的比较
- (1S)-1-(3-chlorophenyl)-2-oxo-2-[(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)amino]ethyl acetate
- 1-substituted-3-(3-(2-chlorophenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-ylamino)isothioureas
- 3-chlorocetirizine dihydrochloride
Comparison: Compared to these similar compounds, (3-(3-chlorophenyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)acetic acid is unique due to its specific combination of a chlorophenyl group with a tetrahydropyrimidinyl ring and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C12H13ClN2O3 |
|---|---|
分子量 |
268.69 g/mol |
IUPAC 名称 |
2-[3-(3-chlorophenyl)-2-oxo-1,3-diazinan-1-yl]acetic acid |
InChI |
InChI=1S/C12H13ClN2O3/c13-9-3-1-4-10(7-9)15-6-2-5-14(12(15)18)8-11(16)17/h1,3-4,7H,2,5-6,8H2,(H,16,17) |
InChI 键 |
ZBMJZFGQQDOGTC-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=O)N(C1)C2=CC(=CC=C2)Cl)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13362449.png)
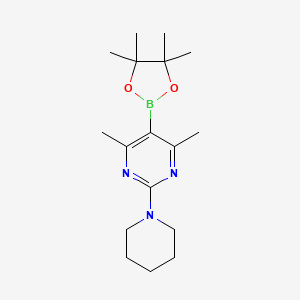
![6-(5-methyl-1H-pyrazol-3-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362455.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13362456.png)
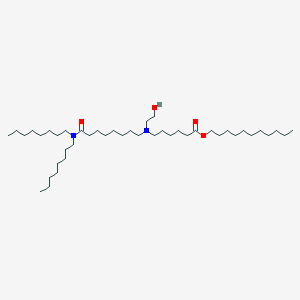
![4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}-N-(1-methylbutyl)benzamide](/img/structure/B13362465.png)
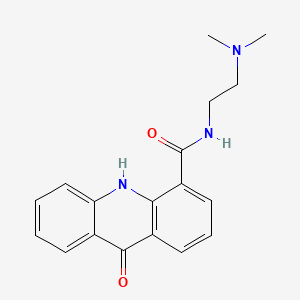
![2-{[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13362478.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13362497.png)
